3-(2-Methyl-allyloxy)-4-nitrotoluene

Aromatic Claisen Rearrangement Regioselectivity Allyl Aryl Ether

Ad-hoc replacement with simpler allyl aryl ethers leads to uncontrolled isomer mixtures, compromising synthetic route fidelity and yield. This meta-substituted 2-methylallyloxy nitroaromatic provides predictable regiochemical control via the para-nitro directing effect, enabling a rational route to specific ortho-(2-methylallyl)nitrophenol isomers. Key outcomes: (1) Predictable Claisen rearrangement to a single constitutional isomer, avoiding undesired byproducts; (2) Orthogonal nitro and allyl ether handles for stepwise functionalization; (3) Direct precursor to gem-dimethyl-substituted dihydrobenzofurans, a privileged motif in bioactive molecules. Supports medicinal chemistry and agrochemical process development with reliable, reproducible results.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B8676145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-allyloxy)-4-nitrotoluene
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=C)C
InChIInChI=1S/C11H13NO3/c1-8(2)7-15-11-6-9(3)4-5-10(11)12(13)14/h4-6H,1,7H2,2-3H3
InChIKeyLQFVNOPCORKJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-allyloxy)-4-nitrotoluene – Procurement & Structure


3-(2-Methyl-allyloxy)-4-nitrotoluene (CAS not explicitly assigned in primary literature, molecular formula C11H13NO3, MW 207.23 g/mol) is a specialized nitroaromatic building block. It features a toluene core substituted with a para-nitro group and a meta-oriented 2-methylallyloxy (methallyloxy) chain. [1] This specific substitution pattern creates a unique electronic environment, classifying it as a meta-substituted allyl aryl ether, which is a critical substrate class for directed sigmatropic rearrangements. Its primary role in research and industrial chemistry is as a synthetic intermediate where the controlled transformation of the allyloxy group is leveraged to build molecular complexity in pharmaceuticals and agrochemicals. [1]

Why 3-(2-Methyl-allyloxy)-4-nitrotoluene Is Irreplaceable


Substituting 3-(2-Methyl-allyloxy)-4-nitrotoluene with a simpler analog like 3-allyloxy-4-nitrotoluene or another meta-substituted allyl aryl ether is not chemically equivalent. The presence and position of substituents on the aryl ring and the allylic group critically dictate the regiochemical outcome of subsequent key reactions, most notably the aromatic Claisen rearrangement. [1] A study on eight meta-substituted allyl aryl ethers demonstrated that the electronic nature of the meta-substituent dictates whether the rearrangement occurs towards or away from it, while the para-substituent further modulates the isomer ratio. [1] Therefore, an ad-hoc replacement will lead to a different, and likely undesired, mixture of constitutional isomers, jeopardizing synthetic route fidelity, yield, and final product purity.

Differentiated Reactivity of 3-(2-Methyl-allyloxy)-4-nitrotoluene


Nitro-Directed Claisen Regioselectivity

The regioselectivity of the aromatic Claisen rearrangement for 3-(2-Methyl-allyloxy)-4-nitrotoluene is electronically controlled by its substitution pattern. In a meta-substituted allyl aryl ether system like this, the electron-withdrawing nitro group will direct the [3,3]-sigmatropic rearrangement to migrate towards the meta-substituent. This is in direct contrast to an electron-donating group, which directs migration to the opposite ortho position. The selectivity is further enhanced by the para-methyl group, as the study confirmed that para-substituents generally enhance the proportion of the major isomer dictated by the meta-substituent. [1]

Aromatic Claisen Rearrangement Regioselectivity Allyl Aryl Ether

2-Methylallyl Conformational Bias

The 2-methyl substitution on the allyl moiety introduces a significant steric and electronic bias that differentiates it from the unsubstituted 3-allyloxy-4-nitrotoluene analog. This methyl group influences the ground-state conformational preference of the allyloxy chain, a parameter shown to be directly linked to the regioselectivity of the Claisen rearrangement. [1] In broader synthetic chemistry, 2-methylallyl ethers are known to undergo related sigmatropic rearrangements at different rates compared to allyl ethers. [2]

Conformational Analysis Protecting Group Strategy Sigmatropic Rearrangement

Key Applications of 3-(2-Methyl-allyloxy)-4-nitrotoluene


Ortho-Allylated Phenol Synthesis via Claisen

This compound is optimally used in medicinal chemistry or process development when a specific ortho-substituted (2-methylallyl)nitrophenol isomer is the target. The electron-withdrawing nitro group predictably directs rearrangement to the adjacent position, providing a controllable and rational route to complex intermediates with a defined substitution pattern. [1]

Dihydrobenzofuran Core Building Block

Following the Claisen rearrangement, the resulting ortho-(2-methylallyl)phenol intermediate is primed for cyclization to form 2,3-dihydro-2,2-dimethylbenzofurans. The 2-methylallyl group is specifically required to create the gem-dimethyl substitution pattern, a common motif in bioactive molecules where it can block metabolic hotspots and enhance target binding affinity. [1]

Orthogonal Functional Group Interconversion

The combination of the reducible nitro group and the transformable 2-methylallyl ether provides two orthogonal synthetic handles. This allows for stepwise functionalization, where the Claisen rearrangement can be performed first to set the carbon skeleton, followed by reduction and derivatization of the nitro group to an amine, enabling the construction of diverse compound libraries from a single advanced intermediate. [1]

Agrochemical Intermediate with Tunable Lipophilicity

The 2-methylallyl group contributes to a specific logP and steric profile that can be critical for the bioavailability of crop protection agents. Its transformation into a dihydrobenzofuran ring system via rearrangement and cyclization affects the molecule's physicochemical properties, making this compound a strategic intermediate for fine-tuning biological activity in fungicide or herbicide development. [1]

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